单抗菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

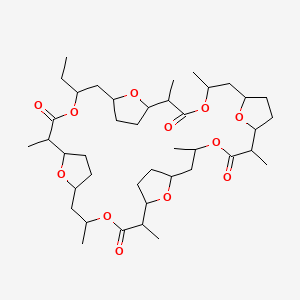

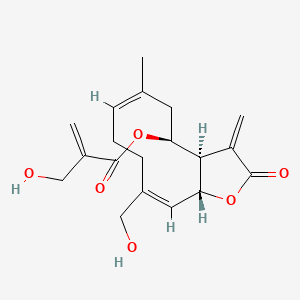

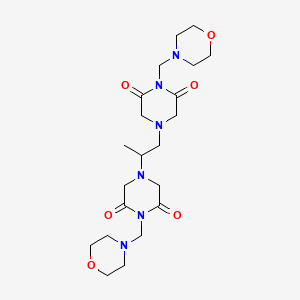

单抗菌素是一种天然存在的巨环四肽类抗生素,属于环状离子载体家族的一部分。 它以其选择性结合并转运单价阳离子(如钾、钠和锂)穿过生物膜的能力而闻名 . 单抗菌素是从链霉菌属的各种物种中分离出来的,并表现出显著的抗菌特性 .

科学研究应用

单抗菌素在科学研究中具有广泛的应用:

化学: 用作研究离子转运和络合机制的模型化合物.

生物学: 研究其对各种细菌和真菌病原体的抗菌特性.

医药: 探索其在开发新型抗菌剂方面的潜在用途.

工业: 用于生产离子选择性电极和其他分析工具.

作用机制

单抗菌素通过与单价阳离子形成络合物并促进其穿过生物膜的转运来发挥作用。 这种离子载体活性会破坏细胞内的离子平衡,从而产生抗菌作用 . 分子靶标包括细胞膜和离子通道,单抗菌素会在这些地方干扰正常的离子转运过程 .

生化分析

Biochemical Properties

Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Monactin induces swelling of rat liver mitochondria in medium containing either potassium or sodium .

Cellular Effects

Monactin has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monactin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monactin change over time. It has been observed that Monactin has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Monactin vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Monactin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Monactin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

Monactin is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

准备方法

合成路线和反应条件: 单抗菌素通常从链霉菌属的菌种发酵液中分离出来。该过程涉及在促进单抗菌素产生的特定条件下培养细菌。 然后使用色谱技术提取和纯化该化合物 .

工业生产方法: 单抗菌素的工业生产遵循类似的方法,但规模更大。 在生物反应器中进行大规模发酵,然后进行提取和纯化过程,以获得大量的单抗菌素 .

化学反应分析

相似化合物的比较

单抗菌素是巨环四肽类家族的一部分,该家族包括类似的化合物,如非抗菌素、二抗菌素、三抗菌素和四抗菌素 . 这些化合物具有相似的结构和离子载体活性,但它们的特定结合亲和力和生物活性有所不同 . 单抗菌素在其抗菌效力和离子选择性方面的平衡是独一无二的,这使其成为研究和工业应用中的宝贵工具 .

类似化合物:

- 非抗菌素

- 二抗菌素

- 三抗菌素

- 四抗菌素

单抗菌素独特的特性和广泛的应用使其成为各种科学领域中备受关注的化合物。

属性

CAS 编号 |

7182-54-9 |

|---|---|

分子式 |

C41H66O12 |

分子量 |

751.0 g/mol |

IUPAC 名称 |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |

InChI 键 |

YPUPRVWRYDPGCW-IDBRQATOSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

手性 SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |

规范 SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AKD-1B monactin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)